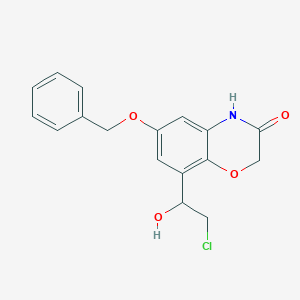

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyloxy group, a chloro-hydroxyethyl side chain, and a benzo[b][1,4]oxazinone core, making it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the benzo[b][1,4]oxazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyloxy group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the oxazinone core.

Addition of the chloro-hydroxyethyl side chain: This can be accomplished through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydroxyl group or a hydrogen atom.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chloro group would yield a hydroxyl group or a hydrogen atom.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of ®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate oxidative stress, inflammation, or other biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(Benzyloxy)-8-(2-chloroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyl group on the ethyl side chain.

6-(Benzyloxy)-8-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chloro group on the ethyl side chain.

6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: The racemic mixture of the compound.

Uniqueness

®-6-(Benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and the presence of both chloro and hydroxyl groups on the ethyl side chain. This combination of features allows for distinct interactions with molecular targets and unique chemical reactivity.

Activité Biologique

The compound 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one, also known as (R)-6-(benzyloxy)-8-(2-chloro-1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has garnered attention in medicinal chemistry due to its potential biological activities. This detailed article explores its synthesis, biological evaluations, and specific activities against various pathogens.

- Molecular Formula : C17H16ClNO4

- Molecular Weight : 333.77 g/mol

- CAS Number : 869478-11-5

- Appearance : Typically found as a powder or liquid with a purity of 98% .

Synthesis

The synthesis of this compound generally involves the O-alkylation of 2-nitrophenols followed by catalytic reductive cyclization. The resulting benzoxazinone derivatives have been characterized using various spectroscopic methods including NMR and mass spectrometry .

Antifungal Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antifungal properties. For instance, compounds derived from the benzoxazinone structure were tested against several phytopathogenic fungi, including Botrytis cinerea and Fusarium oxysporum. The most effective compounds showed complete inhibition of mycelial growth at concentrations as low as 200 mg/L .

| Compound | Fungal Strains Tested | Concentration (mg/L) | Activity |

|---|---|---|---|

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one | Fusarium culmorum, Phythophtora cactorum | 200 | Complete inhibition |

| N-acetyl derivative | Fusarium culmorum, Rhizoctonia solani | 100 | Complete inhibition |

| 2-Ethyl derivative | Rhizoctonia solani | 20 | Good activity (72% inhibition) |

Antibacterial Activity

In addition to antifungal effects, benzoxazinones have been evaluated for antibacterial properties. The compound has shown moderate to high antibacterial activity against various bacterial strains, indicating its potential as a lead compound for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in target organisms. Studies suggest that it may inhibit specific enzymes or disrupt cell wall synthesis in fungi and bacteria, leading to cell death .

Study on Antifungal Efficacy

A study published in 2016 assessed the antifungal efficacy of several benzoxazinone derivatives. The results indicated that compounds structurally similar to 8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy exhibited potent antifungal activity against a range of agricultural pathogens. The study emphasized the importance of substituent groups in enhancing biological activity .

Evaluation of Antibacterial Properties

Another investigation focused on the antibacterial properties of benzoxazinones. The results highlighted that certain derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. This study suggests a promising avenue for developing new antibiotics based on the benzoxazinone scaffold .

Propriétés

Formule moléculaire |

C17H16ClNO4 |

|---|---|

Poids moléculaire |

333.8 g/mol |

Nom IUPAC |

8-(2-chloro-1-hydroxyethyl)-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C17H16ClNO4/c18-8-15(20)13-6-12(22-9-11-4-2-1-3-5-11)7-14-17(13)23-10-16(21)19-14/h1-7,15,20H,8-10H2,(H,19,21) |

Clé InChI |

XEOFGWFROZZMSV-UHFFFAOYSA-N |

SMILES canonique |

C1C(=O)NC2=CC(=CC(=C2O1)C(CCl)O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.